p-Benzoquinone imine

Redox Chemistry Computational Toxicology Electron Affinity

Studying acetaminophen hepatotoxicity requires a reliable parent quinone imine scaffold. Generic substitution fails-p-benzoquinone imine (CAS 3009-34-5) provides the precise electrophilic quinoid for GSH dual-reactivity studies. • Unique dual GSH mechanism: acts as electrophile and reductant, unlike 3,5-dimethylated analogs. • DFT benchmark: ~8-9 kcal/mol electron affinity differential vs. p-benzoquinone. • SAR versatility: electrophilic imine carbon enables rapid analog library generation. Supplied with rigorous analytical characterization for reproducible redox biochemistry research.

Molecular Formula C6H5NO
Molecular Weight 107.11 g/mol
CAS No. 3009-34-5
Cat. No. B1217410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Benzoquinone imine
CAS3009-34-5
Synonyms1,4-benzoquinone imine
1,4-benzoquinoneimine
Molecular FormulaC6H5NO
Molecular Weight107.11 g/mol
Structural Identifiers
SMILESC1=CC(=O)C=CC1=N
InChIInChI=1S/C6H5NO/c7-5-1-3-6(8)4-2-5/h1-4,7H
InChIKeyWELKBINNNXKQQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-Benzoquinone Imine: Physicochemical & Structural Properties


p-Benzoquinone imine (CAS 3009-34-5), systematically designated as 4-imino-2,5-cyclohexadien-1-one, is an electrophilic quinoid compound with the molecular formula C6H5NO and a molecular weight of 107.11 g/mol . This compound serves as the core structural scaffold for a family of N-substituted quinone imines, most notably N-acetyl-p-benzoquinone imine (NAPQI), the hepatotoxic metabolite of acetaminophen [1]. Its planar, conjugated architecture confers a distinctive electronic profile, making it a fundamental model for studying quinone-mediated redox cycling and electrophilic arylation mechanisms .

Core scaffold for N-acetyl-p-benzoquinone imine (NAPQI) and N-substituted quinone imines
Electrophilic quinoid model for redox cycling and electrophilic arylation studies
Planar conjugated system supports computational and mechanistic toxicology research

p-Benzoquinone Imine: Irreplaceability in Critical Assays


Generic substitution within the quinone imine class fails due to profound differences in electronic structure and nucleophilic selectivity. Replacing the imine moiety with a carbonyl group (as in p-benzoquinone) or altering the N-substituent (as in N-acetyl-p-benzoquinone imine, NAPQI) fundamentally changes the compound's redox potential, electron affinity, and its reaction pathway with biological nucleophiles such as glutathione (GSH) [1]. For example, p-benzoquinone imine exhibits a dual electrophilic/reduction mechanism with GSH, whereas the 3,5-dimethylated analog acts purely as a one-electron oxidant, leading to divergent cytotoxic outcomes [1]. Such mechanistic divergence precludes any assumption of functional equivalence in redox biochemistry or toxicology studies.

Carbonyl substitution (p-benzoquinone) alters redox potential and electron affinity, shifting redox cycling capacity
N-acetyl substitution (NAPQI) changes GSH reaction pathway from dual electrophile/reductant to substituent-specific mechanism
3,5-dimethyl analog acts as pure one-electron oxidant, leading to divergent cytotoxic outcomes vs. parent imine

p-Benzoquinone Imine: Quantitative Comparison Guide


Electron Affinity & Redox Propensity vs. p-Benzoquinone

Computational analysis predicts a significantly lower adiabatic electron affinity (EAad) for p-benzoquinone imine (VI) compared to the parent p-benzoquinone (I). This difference quantifies the diminished one-electron reducibility and altered redox cycling capacity of the imine analog [1].

Redox Propensity
Reported
EAad lower by ≈ 8–9 kcal/mol vs. p-benzoquinone
Diminished one-electron reducibility context
DFT/B3LYP/AM1-HE calculations
Redox Chemistry Computational Toxicology Electron Affinity

GSH Reaction Pathways: N-Acetyl vs. Dimethyl Analogs

In a direct head-to-head comparison, the reaction pathway with reduced glutathione (GSH) is strictly dictated by the quinone imine's substituents. While N-acetyl-p-benzoquinone imine (NAPQI) acts as both a nucleophile and a reductant toward GSH, its dimethylated analogs exhibit exclusive, divergent behaviors [1].

GSH Reaction Mechanism
Head-to-head
NAPQI: dual nucleophile/reductant; 2,6-diMe: nucleophile; 3,5-diMe: reductant
N-substitution dictates reaction fate with thiols
In vitro spin-trapping and product analysis
Drug Metabolism Conjugation Chemistry Thiol Reactivity

Cytotoxic Potency: 3,5-Dimethyl Analog in Hepatocytes

In comparative cytotoxicity studies using freshly isolated rat hepatocytes, the 3,5-dimethyl analog (3,5-diMeNAPQI) demonstrated significantly reduced potency relative to the unsubstituted NAPQI, despite its enhanced capacity for protein thiol oxidation [1].

Cytotoxicity Ranking
Head-to-head
NAPQI > 2,6-diMeNAPQI > 3,5-diMeNAPQI (least potent)
Protein thiol oxidation capacity ≠ cytotoxicity endpoint
Isolated rat hepatocytes; BCNU sensitization
Hepatotoxicity In Vitro Toxicology Structure-Activity Relationship

Protein Thiol Depletion Kinetics: NAPQI vs. 3,5-Dimethyl Analog

A direct comparison in isolated rat hepatocytes revealed significant kinetic differences in protein thiol depletion. While NAPQI-induced depletion occurred rapidly and plateaued within 5 minutes, the depletion induced by 3,5-diMeNAPQI progressed continuously over a 30-minute time course [1].

Thiol Depletion Kinetics
Head-to-head
NAPQI: plateau within 5 min; 3,5-diMe: progressive over 30 min
Temporal target engagement dynamics differ
Subcellular fractionation (mitochondrial, cytosolic, microsomal)
Protein Adduction Subcellular Fractionation Kinetics

p-Benzoquinone Imine: Key Application Scenarios


Electrophilic Arylation vs. Redox Cycling in Cytotoxicity

Given its distinct dual reactivity with GSH (acting as both nucleophile and reductant) [1], p-benzoquinone imine serves as a superior model for dissecting the interplay between covalent adduction and oxidative stress pathways in cellular models. This is a critical application for labs investigating the molecular initiating events of drug-induced liver injury.

Computational Benchmarking of Quinone Electron Affinities

As the central member of the isoelectronic series (p-benzoquinone, p-benzoquinone imine, p-benzoquinone diimine) with a precisely characterized electron affinity differential of approximately 8-9 kcal/mol relative to p-benzoquinone [2], this compound is an ideal benchmark for validating DFT and semi-empirical methods used to predict redox properties of pharmacophores.

Synthesis of N-Substituted Derivatives

Its electrophilic imine carbon is susceptible to substitution by nucleophiles such as water and aniline, yielding products like 2,6-dimethyl-p-benzoquinone and N-phenyl-p-benzoquinone imine [3]. This makes the parent imine a versatile synthetic intermediate for generating libraries of analogs for structure-activity relationship (SAR) studies.

Electrochemical Studies of Quinone Imine Redox

The fundamental electrochemical properties of the quinone imine core, including its reduction to p-aminophenol and further oxidation pathways , make it a valuable model compound for developing and calibrating electrochemical sensors or for studying proton-coupled electron transfer mechanisms in aprotic and aqueous media.

Application
Selection Property
Validation Focus
Covalent vs. oxidative stress pathway studies
Dual GSH reactivity (nucleophile and reductant)
Endpoint-specific adduction and redox readouts
Computational benchmarking of quinone electron affinities
Characterized EAad differential
DFT and semi-empirical method validation
Synthesis of N-substituted derivatives
Electrophilic imine carbon reactivity
Derivatization and SAR library generation
Electrochemical studies of quinone imine redox
Quinone imine redox core
Sensor calibration and proton-coupled electron transfer mechanisms

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